2,6-Dichloroanthraquinone

説明

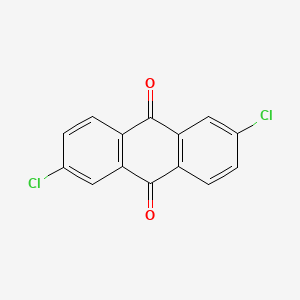

2,6-Dichloroanthraquinone (2,6-DCAQ) is a halogenated anthraquinone derivative with the molecular formula C₁₄H₆Cl₂O₂. It is synthesized via a two-step reaction involving chlorination and condensation, as reported by Zhang et al. . Key physical properties include a melting point of 292–294°C, consistent with literature values , and distinct spectral characteristics:

- ¹H NMR (300 MHz, CDCl₃): δ 8.35–8.21 (m, 4H), 7.77 (dd, J = 8.4, 2.1 Hz, 2H) .

- HRMS (ESI): m/z [M + H]⁺ calcd 275.9703; found 275.9708 .

2,6-DCAQ is primarily used in organic battery electrodes due to its stable redox-active carbonyl groups and electron-withdrawing chlorine substituents, which enhance electrochemical performance across a wide temperature range (-20°C to 60°C) .

特性

IUPAC Name |

2,6-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGPMAHVCDFRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284396 | |

| Record name | 2,6-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-40-3 | |

| Record name | 2,6-Dichloro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dichloroanthraquinone can be synthesized through several methods. One common approach involves the chlorination of anthraquinone. The reaction typically employs chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of anthraquinone-2,6-disulfonic acid. This method provides high purity and excellent yields. The process involves the conversion of the disulfonic acid to the dichloro derivative using chlorinating agents like phosphorus pentachloride or thionyl chloride .

化学反応の分析

Types of Reactions: 2,6-Dichloroanthraquinone undergoes various chemical reactions, including:

Reduction: It can be reduced to form anthrahydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: It can be oxidized to form higher oxidation state derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Reduction: Anthrahydroquinone derivatives.

Substitution: Various substituted anthraquinone derivatives.

Oxidation: Higher oxidation state anthraquinone derivatives.

科学的研究の応用

Chemistry and Material Science

2,6-DCAQ is widely used as a precursor in the synthesis of dyes and pigments. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials:

- Dye Production : It serves as a key intermediate in producing high-performance dyes due to its stability and color properties.

- Organic Light-Emitting Diodes (OLEDs) : Research indicates that 2,6-DCAQ derivatives are effective in OLED applications due to their electrochemical properties .

Biological Applications

In biological research, 2,6-DCAQ is employed for studying redox reactions and as a probe in various biochemical assays:

- Redox Studies : Its ability to undergo redox reactions makes it useful in exploring electron transfer processes in biological systems.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties of 2,6-DCAQ derivatives, making them candidates for further investigation in pharmaceutical applications .

Energy Storage

Recent advancements have highlighted the potential of 2,6-DCAQ in energy storage systems:

- Battery Technology : The compound has been investigated for use in lithium-ion batteries as an organic electrode material due to its favorable electrochemical characteristics .

- Supercapacitors : Its high conductivity and stability contribute to improved performance in supercapacitor applications, enhancing energy storage capabilities .

Case Study 1: Synthesis of Thioanthraquinone Analogues

A study conducted by Özkök et al. demonstrated the synthesis of novel thioanthraquinone analogues from 1,5-dichloroanthraquinone. The researchers developed a one-step synthesis method that yielded compounds with promising fluorescence properties. These analogues were characterized using spectroscopic methods and showed potential for applications in sensor technology due to their fluorescence characteristics .

Case Study 2: Electrochemical Properties in Energy Storage

Research published on poly-anthraquinone sulfide isomers explored the electrochemical behavior of these compounds derived from 2,6-DCAQ. The study found that these materials exhibited remarkable stability and cycling performance under varying temperatures, indicating their suitability for advanced battery applications .

作用機序

The mechanism of action of 2,6-Dichloroanthraquinone involves its ability to undergo redox reactions. In biological systems, it can interact with cellular proteins, leading to the inhibition of key enzymes such as topoisomerases and kinases. This interaction disrupts cellular processes, making it a potential candidate for anticancer therapy .

類似化合物との比較

Structural Isomers of Dichloroanthraquinones

The position of chlorine substituents significantly impacts physicochemical and functional properties:

Key Findings :

- Electrochemical Stability : 2,6-DCAQ outperforms 1,5- and 1,8-isomers in organic batteries due to optimized spatial arrangement, which enhances carbonyl group accessibility and reduces steric hindrance .

- Reactivity: 1,8-Dichloroanthraquinone reacts more efficiently in macrocycle synthesis than 1,5-isomers, which face steric challenges .

Substituent-Type Comparisons

Replacing chlorine with other functional groups alters properties:

Key Findings :

生物活性

2,6-Dichloroanthraquinone (2,6-DCAQ) is a synthetic organic compound belonging to the anthraquinone family, characterized by its two chlorine substituents at the 2 and 6 positions of the anthraquinone structure. This compound has garnered interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 2,6-DCAQ, supported by case studies, research findings, and data tables.

2,6-DCAQ has the molecular formula and is known for its redox-active properties. The presence of chlorine atoms enhances its electron-accepting capabilities, which plays a crucial role in its biological interactions.

Anticancer Activity

Research indicates that 2,6-DCAQ exhibits significant anticancer properties. For instance:

- Mechanism of Action : It acts as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells. This mechanism is similar to that of other anthraquinone derivatives like mitoxantrone.

- Case Study : A study demonstrated that 2,6-DCAQ induced apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The compound was found to activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

2,6-DCAQ has shown promising results against various microbial strains:

- In Vitro Studies : The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Mechanism : Its antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory potential of 2,6-DCAQ has also been investigated:

- In Vivo Studies : In animal models of inflammation, treatment with 2,6-DCAQ significantly reduced markers of inflammation such as interleukin-1β and tumor necrosis factor-alpha (TNF-α). These findings suggest its utility in managing inflammatory diseases .

- Comparison with Other Compounds : When compared to traditional anti-inflammatory drugs like NSAIDs, 2,6-DCAQ demonstrated a superior ability to modulate inflammatory responses without the typical side effects associated with long-term NSAID use.

Data Table: Summary of Biological Activities

| Biological Activity | Type of Study | Key Findings |

|---|---|---|

| Anticancer | In Vitro | Induces apoptosis in breast and ovarian cancer cells; IC50 values range from 10-30 µM. |

| Antimicrobial | In Vitro | Effective against S. aureus and E. coli; MICs between 50-100 µg/mL. |

| Anti-inflammatory | In Vivo | Reduces IL-1β and TNF-α levels in animal models; effective in reducing joint inflammation. |

Q & A

Basic: What are the established synthetic methodologies for 2,6-dichloroanthraquinone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves halogenation of anthraquinone derivatives. A common approach is the direct chlorination of hydroquinone analogs using sulfuryl chloride (SOCl) or other chlorinating agents under controlled temperature (40–60°C) and inert atmospheres. Evidence from palladium-catalyzed coupling reactions highlights the importance of solvent choice (e.g., THF or DMF) and catalyst loading (e.g., Pd(dba)/BINAP systems) to minimize side products like dehydrohalogenated byproducts . Purification often employs column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Yield optimization requires precise stoichiometric ratios of reactants and avoidance of moisture to prevent hydrolysis .

Basic: How is this compound utilized as a substrate in enzyme-catalyzed reaction studies?

Methodological Answer:

this compound serves as a model substrate for studying dioxygenases, particularly enzymes involved in oxidative degradation pathways. Researchers use spectrophotometric assays to monitor its conversion to chlorinated catechols, tracking absorbance changes at 280 nm. Comparative studies with fluorinated or brominated analogs (e.g., 2,6-dibromohydroquinone) reveal that chlorine’s polarizability enhances binding affinity to enzymes like PcpA, enabling kinetic parameter determination (e.g., and ) via Michaelis-Menten analysis . Reaction buffers (pH 7–8) and cofactors (e.g., Fe) are critical for maintaining enzymatic activity .

Advanced: What strategies address low yields in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

Low yields in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) often stem from steric hindrance at the 2,6-positions and competing reduction pathways. Ligand selection is pivotal: bulky phosphine ligands (e.g., BINAP or Josiphos SL-J002-1) improve regioselectivity by stabilizing Pd intermediates. For example, cesium carbonate as a base enhances deprotonation efficiency in macrocyclization reactions, achieving yields up to 43% . Solvent drying (e.g., molecular sieves in THF) and substrate pre-activation via sonication can further mitigate side reactions .

Advanced: How can this compound be integrated into macrocyclic systems for sensor development?

Methodological Answer:

Macrocycles incorporating this compound are synthesized via Pd-catalyzed diamination with polyamines or oxadiamines. The steric and electronic effects of chlorine atoms favor planar macrocycle conformations, which are critical for host-guest interactions. For instance, 1,8-dichloroanthraquinone derivatives form 14–18-membered rings with polyoxyethylene chains, enabling cation sensing (e.g., Li or Pb) via fluorescence quenching. X-ray crystallography and DFT calculations validate structural stability, while titration experiments with metal salts quantify binding constants () .

Data Contradiction: How do conflicting reports on halogen substitution effects (Cl vs. Br/F) in anthraquinone derivatives inform reactivity studies?

Methodological Answer:

Discrepancies arise from halogen electronegativity and steric bulk. For example, 2,6-dibromohydroquinone exhibits lower enzymatic turnover than this compound due to bromine’s larger atomic radius, which impedes active-site entry. Conversely, fluorinated analogs show reduced polarizability, leading to weaker van der Waals interactions in catalytic pockets. Researchers reconcile these contradictions by combining Hammett substituent constants () with computational modeling (e.g., DFT) to predict reactivity trends. Experimental validation via kinetic isotope effects (KIEs) and isotopic labeling (e.g., O) clarifies mechanistic pathways .

Advanced: What role does this compound play in electrolyte design for magnesium-ion batteries?

Methodological Answer:

In Mg-ion batteries, this compound derivatives act as organic cathode materials due to their redox-active quinone groups. Synthesis involves bromination followed by Suzuki coupling to introduce electron-withdrawing groups, enhancing discharge capacity (e.g., ~300 mAh/g at 1.3 V). Electrochemical performance is evaluated via cyclic voltammetry (scan rates: 0.1–1 mV/s) and galvanostatic cycling in 0.3M Mg(HMDS)-4MgCl/THF electrolytes. Challenges include mitigating solubility in electrolytes via polymer encapsulation (e.g., PVDF coatings) .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved for chiral sensor applications?

Methodological Answer:

Asymmetric synthesis employs chiral Pd-phosphane precatalysts (e.g., (R)-BINAP or Josiphos SL-J002-1) during cross-coupling with enantiopure amines. For example, reactions with trioxadiamines yield azamacrocycles with up to 34% enantiomeric excess (ee), verified by chiral HPLC (Chiralpak IA column). Optimization involves temperature control (0–25°C) and ligand-to-Pd ratios (1:1–1:2). Circular dichroism (CD) spectroscopy confirms helical chirality in products, enabling applications in enantioselective ion recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。